molecular formula C4H7ClN4 B013851 Pyrazole-1-carboxamidine monohydrochloride CAS No. 4023-02-3

Pyrazole-1-carboxamidine monohydrochloride

Cat. No.: B013851
CAS No.: 4023-02-3
M. Wt: 146.58 g/mol
InChI Key: RBZRMBCLZMEYEH-UHFFFAOYSA-N
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Description

1H-Pyrazole-1-carboxamidine hydrochloride is a white, solid compound with the molecular formula C₄H₇ClN₄ and a molecular weight of 146.58 g/mol. It is a reagent of choice for the chemically specific and efficient guanylation of sterically unhindered primary and secondary aliphatic amines under mild conditions, facilitating the synthesis of guanidine derivatives. The compound is extensively used in peptide synthesis and has been applied in the development of novel cellulose-supported reagents for guanidine synthesis in aqueous media. Beyond its primary application in synthesis, this molecule also serves as a key scaffold in medicinal chemistry research. It has been identified as an inhibitor of nitric oxide synthase (NOS) and exhibits inhibitory activity against the enzyme oleanolic acid cyclooxygenase. Furthermore, it has been shown to inhibit the in vitro growth of the pathogen Cryptococcus neoformans and to suppress hydrogen peroxide production by neutrophils. From a practical standpoint, the compound demonstrates stability under acidic conditions but may require storage under an inert atmosphere at room temperature. It has low solubility in water but is soluble in various organic solvents such as ether, chloroform, and dichloromethane. Please Note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

pyrazole-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6N4.ClH/c5-4(6)8-3-1-2-7-8;/h1-3H,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZRMBCLZMEYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046517
Record name Praxadine hydrochloride
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Molecular Weight

146.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4023-02-3
Record name 1H-Pyrazole-1-carboxamidine hydrochloride
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Record name Pyrazole-1-carboxamidine monohydrochloride
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Record name Praxadine hydrochloride
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Record name pyrazole-1-carboxamidine monohydrochloride
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Preparation Methods

1H-Pyrazole-1-carboxamidine hydrochloride can be synthesized through several methods:

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

1H-Pyrazole-1-carboxamidine hydrochloride is primarily utilized in drug discovery and development. Its applications include:

  • Peptide Synthesis : The compound serves as a reagent for the guanylation of amines, facilitating the synthesis of various peptides. This reaction is crucial for modifying peptide structures to enhance their biological activity .
  • Antimicrobial Studies : It has been investigated for its antimicrobial properties, particularly in the synthesis of amine- and guanidine-functionalized derivatives that exhibit activity against bacterial strains such as Escherichia coli and Staphylococcus aureus (MRSA) .

Biochemical Research

The compound plays a role in various biochemical pathways and signaling mechanisms:

  • Nitric Oxide Synthase Inhibition : 1H-Pyrazole-1-carboxamidine hydrochloride has been shown to inhibit nitric oxide synthase (NOS), which is involved in numerous physiological processes, including vascular regulation and neurotransmission. Its inhibition profile indicates potential therapeutic applications in cardiovascular diseases .
  • Cell Cycle Regulation : Research indicates that this compound may influence cell cycle progression and apoptosis, making it a candidate for cancer research .

Applications in Drug Discovery

Application AreaDescription
Peptide SynthesisUsed as a reagent for guanylation reactions in peptide synthesis.
Antimicrobial ActivityInvestigated for its ability to enhance the antimicrobial properties of derivatives.
Nitric Oxide SynthaseFunctions as an inhibitor, relevant for cardiovascular research.
Cancer ResearchPotential role in regulating apoptosis and cell cycle dynamics.

Case Studies

  • Peptide Modification : A study demonstrated the successful use of 1H-pyrazole-1-carboxamidine hydrochloride in modifying peptides to increase their stability and efficacy against specific targets .
  • Antimicrobial Derivatives : Research involving the synthesis of guanidine-functionalized derivatives showed promising results against multiple bacterial strains, indicating the compound's potential as a lead structure for developing new antibiotics .
  • NOS Inhibition : A detailed investigation into the inhibition of nitric oxide synthase revealed that 1H-pyrazole-1-carboxamidine hydrochloride could serve as a scaffold for designing selective NOS inhibitors, which are crucial for treating conditions like hypertension .

Comparison with Similar Compounds

Research Findings and Limitations

  • Advantages : HPyCA·HCl’s protonated carboxamidine group ensures high reactivity, while its crystalline nature aids in purification .
  • Limitations : Requires sublimation to remove pyrazole byproducts, adding steps to synthetic workflows . Neutral carboximidamides, though bioactive, lack HPyCA·HCl’s synthetic flexibility .
  • Future Directions : Hybrid derivatives combining HPyCA·HCl’s reactivity with substituent-driven bioactivity could bridge pharmaceutical and materials applications .

Biological Activity

1H-Pyrazole-1-carboxamidine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, synthesis methods, and detailed research findings.

  • Molecular Formula : C4_4H7_7ClN4_4
  • Molecular Weight : 146.58 g/mol
  • Melting Point : 167-170 °C
  • Density : 2.2 g/cm³
  • Boiling Point : 891.5 °C at 760 mmHg

Biological Activities

1H-Pyrazole-1-carboxamidine hydrochloride exhibits a wide range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that 1H-Pyrazole-1-carboxamidine hydrochloride possesses significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of 62.5 µg/mL against multiple Salmonella serotypes. The compound also effectively inhibited biofilm formation, reducing it by up to 5.2 log10_{10} .

Cytotoxicity and Safety

In cytotoxicity assays using HeLa and Vero cell lines, the compound showed no significant toxicity at concentrations up to 15 µg/mL, indicating a favorable safety profile . Furthermore, no mutagenic potential was detected in the Ames test across tested concentrations .

Anticancer Properties

The pyrazole scaffold is known for its anticancer potential. In various studies, derivatives of pyrazole have been synthesized and tested for their ability to inhibit cancer cell proliferation. For instance, certain pyrazole derivatives demonstrated promising activity against breast cancer cell lines .

Study on Antimicrobial Efficacy

A recent study focused on the synthesis of novel pyrazole derivatives and their antimicrobial activities. Among the compounds tested, one derivative exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing biological efficacy .

Anti-inflammatory Research

Another study explored the anti-inflammatory properties of pyrazole derivatives. Compounds were evaluated in vivo for their ability to reduce carrageenan-induced edema in mice, with some showing effects comparable to standard anti-inflammatory drugs like indomethacin .

Synthesis Methods

The synthesis of 1H-Pyrazole-1-carboxamidine hydrochloride typically involves the reaction of pyrazole with cyanamide under specific conditions. A notable method includes heating pyrazole with cyanamide in p-dioxane/HCl solution, yielding high purity and yield . This method has been optimized to avoid hazardous waste production.

Summary Table of Biological Activities

Activity TypeObservationsReference
AntimicrobialMIC = 62.5 µg/mL against Salmonella spp.
CytotoxicityNo significant toxicity in HeLa and Vero cells
AnticancerPromising activity against breast cancer cells
Anti-inflammatoryComparable effects to indomethacin

Q & A

Q. What are the primary synthetic applications of 1H-Pyrazole-1-carboxamidine hydrochloride (HPCA) in peptide and polymer chemistry?

HPCA is widely used as a guanylation reagent to convert primary amines into guanidine groups under mild conditions. For example, it facilitates the synthesis of guanidinylated chitosan for self-healing hydrogels ( ) and modifies brominated poly(phenylene oxide) (BPPO) membranes to enhance bioactivity . In peptide synthesis, HPCA reacts with amines to form stable guanidinium linkages, enabling the creation of peptidomimetics with improved binding affinity (e.g., tripeptidomimetic antagonists in Scheme 8 of ). Key reaction conditions include aqueous or DMF solvents, room temperature, and prolonged reaction times (up to 72 hours) .

Q. What safety protocols are essential when handling HPCA in laboratory settings?

HPCA is classified as acutely toxic (oral, dermal), a severe eye irritant, and a skin sensitizer (GHS Hazard Class 1-3). Researchers must:

  • Use fume hoods and personal protective equipment (gloves, goggles, lab coats).
  • Avoid dust generation and contact with strong oxidizers.
  • Follow emergency procedures for spills (e.g., containment with inert absorbents) and exposure (e.g., flushing eyes with water for 15 minutes) .

Q. How is HPCA characterized for purity and stability in experimental workflows?

Analytical methods include:

  • HPLC : Reverse-phase chromatography (C18 columns) with UV detection at 207 nm, validated for linearity (R² ≥ 0.999) and recovery rates (~99-100%) .
  • Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess decomposition profiles (e.g., melting point: 167–170°C) .
  • NMR spectroscopy : To confirm guanylation efficiency and structural integrity of modified polymers or peptides .

Advanced Research Questions

Q. How can reaction yields be optimized for HPCA-mediated guanylation in complex systems (e.g., nanoparticles or hydrogels)?

Key variables include:

  • Solvent selection : Aqueous solutions enable rapid guanylation of hydrophilic polymers (e.g., chitosan) , while DMF improves solubility for hydrophobic substrates .
  • pH modulation : Alkaline conditions (pH 9.0) enhance reactivity in nanoparticle surface functionalization ().
  • Stoichiometry and time : Excess HPCA (2–3 eq.) and extended reaction times (24–72 hours) are critical for high conversion rates in peptide synthesis .
  • Purification : Dialysis (MWCO 3500 Da) or HPLC removes unreacted HPCA and byproducts .

Q. What strategies address contradictions in HPCA’s reactivity across different substrates (e.g., amines vs. hydroxyl groups)?

Substrate-specific challenges include:

  • Competitive side reactions : Hydroxyl groups may undergo unintended modifications. Pre-blocking with tert-butyldimethylsilyl (TBDMS) groups can improve selectivity .
  • Steric hindrance : Bulky amines (e.g., aromatic residues) require higher temperatures (40–50°C) or microwave-assisted activation .
  • Data validation : Cross-validate guanylation efficiency using MALDI-TOF MS or conductivity measurements for charged polymers .

Q. How does HPCA integrate into advanced biomaterial design, such as stimuli-responsive drug delivery systems?

HPCA-functionalized materials exhibit pH- or redox-responsive behavior:

  • Nanoparticles : Guanidinylated surfaces enhance cellular uptake via electrostatic interactions with negatively charged membranes ().
  • Hydrogels : Self-healing properties arise from dynamic guanidine-phosphate bonds in laponite-chitosan composites .
  • Membranes : Guanidylated PPO membranes show improved antifouling and antimicrobial activity in biomedical applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazole-1-carboxamidine monohydrochloride
Reactant of Route 2
Pyrazole-1-carboxamidine monohydrochloride

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